molecular formula C11H10N2O3S B1530919 [(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid CAS No. 67309-49-3

[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B1530919
CAS No.: 67309-49-3
M. Wt: 250.28 g/mol
InChI Key: RSSOQQYOYNMIOZ-UHFFFAOYSA-N
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Description

Introduction

[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid belongs to the broader class of thiazolidinone derivatives, which are heterocyclic compounds featuring a five-membered ring containing sulfur, nitrogen, and a carbonyl group. These compounds have gained significant recognition in medicinal chemistry due to their diverse pharmacological properties and structural versatility. The specific compound under investigation represents a sophisticated example of thiazolidinone modification, where strategic substitution patterns have been employed to create a unique molecular architecture.

The compound's systematic name reflects its complex structure, incorporating the (2E)-configuration designation that indicates the geometric arrangement around the phenylimino double bond. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and potential biological activity. The presence of both the phenylimino group and the acetic acid functionality creates a molecule with multiple reactive sites and diverse chemical behavior patterns.

Research into thiazolidinone derivatives has revealed their remarkable potential across various therapeutic areas, including antibacterial, anticancer, anti-inflammatory, antidiabetic, and neuroprotective applications. The structural modifications present in this compound position it as a representative member of this pharmacologically active compound class, warranting detailed examination of its structural characteristics and classification within the broader heterocyclic chemistry framework.

The compound's molecular weight of 250.274 daltons places it within an optimal range for pharmaceutical applications, while its structural features suggest potential for diverse chemical interactions. The integration of aromatic and heterocyclic components, combined with the carboxylic acid functionality, creates a molecule capable of participating in various chemical reactions and molecular recognition processes.

Properties

IUPAC Name

2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9(15)6-8-10(16)13-11(17-8)12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSOQQYOYNMIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389330
Record name (2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67309-49-3
Record name (2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Method Using 2-Mercaptosuccinic Acid and Substituted Benzaldehydes

One classical approach involves the condensation of substituted benzaldehydes with 4-(4-aminophenylsulfonyl)benzenamine and 2-mercaptosuccinic acid in the presence of dry dioxane and concentrated sulfuric acid under reflux conditions.

  • Procedure Summary:

    • 4-(4-aminophenylsulfonyl)benzenamine and substituted benzaldehydes are dissolved in alcohol.
    • Concentrated sulfuric acid and dry dioxane are added with stirring.
    • 2-mercaptosuccinic acid in dry dioxane is slowly added.
    • The mixture is refluxed at 80°C for 3 hours.
    • Reaction monitored by thin layer chromatography (TLC).
    • The solid product is precipitated in ice-cold water, filtered, neutralized with sodium carbonate, and recrystallized from methanol.
  • Key Features:

    • This method yields 2-(3-(4-(4-aminophenylsulfonyl)phenyl)-4-oxo-2-(substituted phenyl)thiazolidin-5-yl)acetic acids.
    • The reaction is efficient for synthesizing derivatives with various substitutions on the phenyl ring.
    • The use of dry dioxane and controlled acid catalysis ensures good yield and purity.
  • Reference: Prabha B et al. demonstrated this approach for synthesizing a series of thiazolidin-5-yl acetic acid derivatives with anti-cancer evaluation.

CuFe2O4 Magnetic Nanoparticles Catalyzed One-Pot Synthesis

A more recent and environmentally friendly method employs copper ferrite (CuFe2O4) magnetic nanoparticles as a catalyst for the regioselective synthesis of 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetate derivatives, which are closely related to the target compound.

  • Procedure Summary:

    • Phenyl isothiocyanate, aniline, and acetylenic ester (each 1 mmol) are mixed in ethanol.
    • CuFe2O4 nanoparticles (10 mol%) are added as a catalyst.
    • The reaction is stirred at room temperature and monitored by TLC.
    • After completion, the catalyst is magnetically removed.
    • Solvent is evaporated under reduced pressure.
    • The crude product is purified by column chromatography on silica gel.
  • Advantages:

    • Mild reaction conditions (room temperature).
    • Easy catalyst separation and reuse due to magnetic properties.
    • High yields (typically above 90%) and good purity.
    • Avoids harsh reagents and high temperatures.
  • Characterization:

    • Products are characterized by 1H and 13C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
    • Melting points and spectral data confirm the structure and purity.
  • Reference: Gargi Pal et al. reported this method for synthesizing functionalized derivatives with excellent yields and detailed spectral analysis.

Comparative Data Table of Preparation Methods

Aspect Condensation with 2-Mercaptosuccinic Acid CuFe2O4 Nanoparticles Catalyzed Synthesis
Starting Materials 4-(4-aminophenylsulfonyl)benzenamine, substituted benzaldehydes, 2-mercaptosuccinic acid Phenyl isothiocyanate, aniline, acetylenic ester
Catalyst/Condition Concentrated H2SO4, dry dioxane, reflux at 80°C CuFe2O4 magnetic nanoparticles, room temperature
Solvent Alcohol, dry dioxane Ethanol
Reaction Time ~3 hours Monitored by TLC, typically shorter
Yield Moderate to high (not explicitly stated) High (above 90%)
Purification Recrystallization from methanol Column chromatography on silica gel
Advantages Well-established, suitable for various substitutions Mild conditions, reusable catalyst, eco-friendly
Characterization Techniques TLC, melting point, spectral analysis 1H NMR, 13C NMR, FT-IR, HRMS, melting point

Detailed Research Findings and Notes

  • The condensation method is versatile for synthesizing various substituted derivatives of the thiazolidin-5-yl acetic acid scaffold, which is useful for structure-activity relationship studies in medicinal chemistry.

  • The CuFe2O4 nanoparticle method provides a regioselective pathway with excellent yields and operational simplicity. The magnetic catalyst allows easy separation, reducing waste and improving sustainability.

  • Spectral data from the nanoparticle-catalyzed synthesis confirm the integrity of the thiazolidinone ring and the phenylimino substitution, crucial for biological activity.

  • Both methods emphasize the importance of monitoring reaction progress by TLC and purification by recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the thiazolidine ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives, including [(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid, as anticancer agents. Research indicates that modifications to the thiazolidine core can enhance cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited significant growth inhibition in breast cancer cells, suggesting a promising avenue for further drug development .

Antifungal Properties

The compound has also shown antifungal activity in preliminary assays. A synthesis study reported several thiazolidinone derivatives that displayed effective antifungal properties against common pathogens such as Candida species . The mechanism of action is hypothesized to involve disruption of fungal cell wall synthesis.

Proteomics Research

This compound is utilized in proteomics research due to its ability to interact with specific proteins and enzymes. This interaction can aid in the identification of protein targets and pathways involved in disease processes .

Case Study 1: Thiazolidine Derivatives as Anticancer Agents

A recent publication focused on synthesizing various thiazolidine derivatives and evaluating their anticancer properties. The study found that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy .

Case Study 2: Antifungal Activity Assessment

In another study assessing the antifungal efficacy of thiazolidinone derivatives, researchers synthesized a series of compounds based on the thiazolidine scaffold. Among these, some derivatives displayed potent antifungal activity against clinical strains of fungi, indicating that modifications to the thiazolidinone structure could lead to new antifungal agents .

Mechanism of Action

The mechanism of action of [(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Modifications

The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Name / ID Key Structural Features Biological Activity Synthesis Method Reference
Target Compound : [(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid - 4-oxo
- Phenylimino at C2
- Acetic acid at C5
Not explicitly reported (likely broad-spectrum based on analogues) Not detailed in evidence; likely involves condensation of aniline, thioglycolic acid, and acetylenic esters
A39/A40 () - 4-Chlorophenylimino
- 5-Nitrofuran methylene
- Acetic acid
Antimycobacterial (vs. Mycobacterium tuberculosis) Molecular docking-guided synthesis; optimized ADME properties
Compound 88 () - 2,4-Dichlorophenyl
- Hydrazinylidene
- Hydroxy-methoxyphenyl substituent
Anti-Toxoplasma gondii (66% yield) Condensation of aldehydes, thioglycolic acid, and hydrazine derivatives
(5E)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid () - Thioxo (C=S) replacing 4-oxo
- Propenylidene substituent
Not reported; thioxo enhances H-bonding potential Multi-step condensation with phenylpropenylidene
Pyrazoline derivatives () - Pyrazoline or hydrazinothiocarbonyl substituents
- Acetic acid retained
Anticancer (tested vs. doxorubicin) Condensation with maleic anhydride and hydrazine hydrate
N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide () - Cyclopropyl acetamide
- Phenylimino retained
Enhanced nucleophilicity and adduct formation Catalytic cyclopropanation
Key Observations:
  • Oxo vs.
  • Substituent Effects : Chloro, nitro, or methoxy groups on aromatic rings enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
  • Acetic Acid Moiety : Essential for solubility and ADME optimization; its absence or replacement (e.g., with acetamide) alters pharmacokinetics .

Biological Activity

The compound [(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid (CAS 67309-49-3) is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N2O3SC_{11}H_{10}N_{2}O_{3}S. The structure features a thiazolidine ring with a phenyl substituent and an acetic acid moiety, contributing to its bioactivity.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. A study evaluated various thiazolidinones, including this compound, against different cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The results showed that these compounds induced apoptosis through both extrinsic and intrinsic pathways, suggesting a multifaceted mechanism of action .

Case Study: Apoptosis Induction

In a specific case study involving the compound's effect on HeLa cells, it was found that treatment led to significant cell death, with IC50 values indicating potent activity compared to standard chemotherapeutics like irinotecan. The safety index (SI) was also calculated, demonstrating a favorable profile for further development .

Antibacterial Activity

Thiazolidine derivatives have also shown promising antibacterial activity. In vitro studies revealed that this compound exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involves the inhibition of bacterial topoisomerases, crucial for DNA replication and transcription .

Comparative Antibacterial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
[(2E)-4-oxo-2-(phenylimino)]S. aureus0.012 μg/mL
AmpicillinS. aureus0.025 μg/mL
StreptomycinE. coli0.030 μg/mL

This table illustrates the comparative efficacy of this compound against established antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • DNA Interaction : By inhibiting bacterial topoisomerases, the compound disrupts DNA replication in bacteria.
  • Reactive Oxygen Species (ROS) Modulation : In certain studies, thiazolidine derivatives have been shown to reduce ROS levels in cells, providing a protective effect against oxidative stress .

Q & A

Q. What are the established synthetic routes for [(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via a multi-step process involving:

  • Step 1 : Condensation of phenyl isothiocyanate with thiocarbazide derivatives under acidic conditions to form the thiazolidinone core.
  • Step 2 : Thia-Michael addition using maleic anhydride to introduce the acetic acid moiety . Critical parameters :
  • Catalysts: Nano-CuFe₂O₄ or Pd nanoparticles improve regioselectivity and reduce reaction time .
  • Solvents: Ethanol or toluene under reflux (60–100°C) enhance solubility and intermediate stability.
  • Characterization: Confirm intermediates and final product via ¹H/¹³C NMR, FT-IR, and LC-MS .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving the E-configuration of the exocyclic double bond and hydrogen-bonding networks .
  • Advanced NMR : 2D COSY and NOESY clarify stereochemistry and substituent orientation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Enzyme inhibition : Assess binding to bacterial targets (e.g., dihydrofolate reductase) via fluorescence-based assays .
  • Conflicting data resolution : Replicate assays under standardized conditions (pH, temperature) and validate with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance anticancer activity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenylimino moiety to improve DNA intercalation .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with oncogenic targets like topoisomerase II .
  • Comparative analysis : Benchmark against derivatives like N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide to identify critical pharmacophores .

Q. What chromatographic methods optimize quantification in biological matrices?

  • RP-HPLC : Use a C18 column with methanol:water (70:30, 0.1% TFA) at 1.0 mL/min; retention time ~8.2 min .
  • Validation : Determine LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) via calibration curves (R² > 0.99) .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 489 → 231) for high sensitivity in plasma .

Q. How does the E-configuration influence molecular conformation and reactivity?

  • Crystallographic data : The exocyclic double bond (E-configuration) adopts a planar geometry, facilitating π-π stacking with aromatic residues in target proteins .
  • Intermolecular interactions : Hydrogen bonding between the 4-oxo group and solvent molecules stabilizes the crystal lattice .

Methodological and Analytical Challenges

Q. How should discrepancies in reported biological activities be addressed?

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher efficacy against Candida spp. at pH 6.5) .
  • Cellular context : Compare activity across cell lines (e.g., HepG2 vs. MCF-7) to assess tissue-specific effects .

Q. Which heterogeneous catalysts improve synthetic efficiency and sustainability?

  • Nano-CuFe₂O₄ : Achieves 92% yield in 2 hours, with recyclability (>5 cycles) and low metal leaching .
  • Pd nanoparticles : Enable one-pot synthesis under mild conditions (room temperature, aqueous media) .
  • Green metrics : Calculate E-factors (<0.5) and atom economy (>75%) to benchmark eco-friendliness .

Q. What in vitro models predict metabolic stability and pharmacokinetics?

  • Liver microsomes : Incubate with NADPH to measure CYP450-mediated degradation (t₁/₂ = 45 min) .
  • Structural tweaks : Methylation of the acetic acid group reduces glucuronidation, improving plasma stability .

Q. How can computational methods validate experimental electronic properties?

  • DFT calculations : Compare HOMO-LUMO gaps (ΔE = 4.2 eV) with UV-Vis spectra (λmax = 320 nm) .
  • Solvent effects : Use PCM models to simulate aqueous environments, correcting for shifts in NMR chemical shifts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid
Reactant of Route 2
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[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.